2-[(4-fluorophenyl)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, which is a type of heterocyclic compound. Isoquinolines are found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The compound contains an isoquinoline group, a sulfonyl group attached to a fluorophenyl group, and a carboxamide group attached to an isopropyl-methylphenyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group might undergo substitution reactions, and the isoquinoline group might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivities .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound’s structure suggests it could be a candidate for drug development, particularly due to the presence of the tetrahydroisoquinoline moiety, which is found in various bioactive molecules. Its potential applications include:
- Targeting Neurological Disorders : Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties .
- Cancer Therapeutics : The sulfonyl group attached to the fluorobenzene ring could be involved in the synthesis of anticancer agents .
Material Science
The compound’s molecular structure indicates potential utility in material science, especially in the development of:
- Organic Semiconductors : The aromatic systems in the compound could be used in the synthesis of organic semiconductors .
- Polymer Chemistry : It could serve as a monomer or a cross-linking agent in polymer synthesis due to its reactive functional groups .
Chemical Synthesis
In synthetic chemistry, this compound could be a valuable intermediate for:
- Synthesis of Complex Molecules : Its rigid structure can be used as a scaffold for synthesizing more complex molecular architectures .
- Catalysis : The sulfonyl group might act as a leaving group or an electron-withdrawing group to facilitate various catalytic processes .
Analytical Chemistry
Given its unique structure, the compound could be used in analytical chemistry applications such as:
- Chromatography Standards : It could serve as a reference compound in chromatographic analysis due to its distinct chemical properties .
- Spectroscopy : The compound’s molecular vibrations could be analyzed for spectroscopic studies, aiding in the identification of similar compounds .
Agricultural Chemistry
In the field of agriculture, the compound could be explored for:
- Pesticide Formulation : The sulfonyl moiety could be useful in the design of new pesticides .
- Plant Growth Regulation : Some tetrahydroisoquinoline derivatives are known to affect plant growth and could be investigated for such properties .
Environmental Science
The compound could also find applications in environmental science, particularly in:
- Pollutant Degradation : Its chemical structure might be modified to create catalysts that degrade environmental pollutants .
- Sensing Technologies : The compound could be part of sensors designed to detect environmental toxins .
Biochemistry
In biochemistry, the compound could be utilized for:
- Enzyme Inhibition Studies : It could act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms .
- Protein Interaction Research : The compound might interact with specific proteins, making it useful in studying protein-ligand interactions .
Nanotechnology
Lastly, in nanotechnology, the compound could be used for:
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-6-propan-2-ylphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O3S/c1-17(2)23-10-6-7-18(3)25(23)28-26(30)24-15-19-8-4-5-9-20(19)16-29(24)33(31,32)22-13-11-21(27)12-14-22/h4-14,17,24H,15-16H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHCYMYQESDJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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